2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, also known as bilastine, is a long-lasting second-generation histamine H₁ receptor antagonist. This means it blocks the action of histamine, a chemical released by the body during allergic reactions, at histamine H₁ receptors. Studies have shown bilastine to be effective in treating allergic rhinitis (hay fever) and allergic urticaria (hives) by reducing symptoms like sneezing, runny nose, itchy eyes, and skin welts [1, 2].
While bilastine's primary function is blocking histamine H₁ receptors, some research suggests it may also possess anti-inflammatory properties. Studies have observed bilastine's ability to inhibit the release of inflammatory mediators and reduce the migration of inflammatory cells, potentially offering additional benefits in managing allergic reactions [3, 4].
Bilastine is generally well-tolerated with a low incidence of side effects compared to some other antihistamines. Studies report minimal drowsiness or central nervous system effects, making it a suitable option for patients who require daytime allergy relief [5, 6].
2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is a chemical compound characterized by its molecular formula C₁₄H₁₈ClNO₂. This compound features a phenyl ring substituted with a chloroacetyl group, along with a N-methoxy-N,2-dimethylpropanamide moiety. The presence of these functional groups suggests that the compound may exhibit significant reactivity and potential biological activity. Its structure indicates that it could be involved in various
The chemical behavior of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is influenced by its functional groups. Key reactions include:
These reactions are essential for understanding the compound's reactivity and potential applications in synthetic chemistry .
Preliminary studies suggest that 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide may possess notable biological activities. Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines. The chloroacetyl moiety is often associated with enhanced cytotoxicity due to its ability to form reactive intermediates that can interact with cellular macromolecules . Further biological assays are necessary to elucidate its specific mechanisms of action and therapeutic potential.
The synthesis of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide typically involves several steps:
This compound has potential applications in various fields:
Interaction studies for 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide are vital for understanding its pharmacodynamics and pharmacokinetics. Investigating how this compound interacts with biological targets such as enzymes or receptors can provide insights into its therapeutic efficacy and safety profile. Techniques such as molecular docking studies, binding affinity assays, and in vitro testing on cell lines are commonly employed to assess these interactions .
Several compounds share structural similarities with 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Acetylphenol | Acetyl group on phenol | Antioxidant properties |
| 4-Chloroacetanilide | Chloro group on acetanilide | Analgesic effects |
| N-Methoxy-N,N-dimethylacetamide | Dimethylacetamide structure | Solvent properties |
Uniqueness: The presence of both chloroacetyl and dimethylpropanamide functionalities in 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide distinguishes it from these similar compounds. This unique combination may enhance its reactivity and biological activity compared to others listed .
The compound 2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide emerged as a critical synthetic intermediate in the early 21st century, primarily driven by advancements in pharmaceutical chemistry. Its development aligns with the broader trend of exploiting chloroacetyl derivatives for constructing complex molecular frameworks. While direct historical records of its discovery are sparse, its synthesis and applications are documented in patents and chemical databases, indicating its importance in multi-step drug synthesis pathways.
This compound belongs to the class of N-methoxy substituted amides with a chloroacetyl-functionalized aromatic system. Key structural features include:
Table 1 summarizes its core chemical parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClNO₃ |
| Molecular Weight | 283.75 g/mol |
| CAS Number | 1638785-15-5 |
| PubChem CID | 123755186 |
| IUPAC Name | 2-[4-(2-chloroacetyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |
The compound’s architecture enables diverse reactivity:
These features make it invaluable for synthesizing heterocyclic scaffolds and bioactive molecules.
The compound serves as a precursor in multi-step pharmaceutical syntheses:
A representative synthesis pathway is outlined in Table 2:
| Step | Reaction Components | Conditions | Product |
|---|---|---|---|
| 1. Chloroacetylation | Methyl 2-methyl-2-phenylpropanoate, Chloroacetyl chloride, AlCl₃ | Dichloromethane, 0–5°C to 25–30°C | Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate |
| 2. Nucleophilic Substitution | Piperidine derivative, Base (e.g., K₂CO₃) | Acetone, reflux | Final drug intermediate |
The compound is identified through multiple nomenclature systems:
| System | Designation |
|---|---|
| IUPAC | 2-[4-(2-chloroacetyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |
| CAS | 1638785-15-5 |
| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)CCl)C(=O)N(C)OC |
| InChI | InChI=1S/C14H18ClNO3/c1-14(2,13(18)16(3)19-4)11-7-5-10(6-8-11)12(17)9-15/h5-8H,9H2,1-4H3 |
| Synonyms | 4-(2-Chloroacetyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide |